molecular formula C8H13N3O2 B3051084 n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide CAS No. 3089-22-3

n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide

Cat. No.: B3051084
CAS No.: 3089-22-3
M. Wt: 183.21 g/mol
InChI Key: AEOWXQHGSWPUER-UHFFFAOYSA-N
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Description

N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is known for its unique structure, which includes an imidazolidinone ring and an acrylamide group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide typically involves the reaction of 2-oxoimidazolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylic acid, while reduction could produce N-[2-(2-Hydroxyimidazolidin-1-yl)ethyl]acrylamide .

Scientific Research Applications

N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is utilized in various scientific research fields, including:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Employed in the development of bioactive compounds and as a building block for drug design.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Applied in the production of specialty coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds with biological molecules, while the acrylamide group can undergo Michael addition reactions with nucleophiles in proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Oxoimidazolidin-1-yl)ethyl]methacrylamide
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • 1-(2-Methacryloyloxyethyl)-2-imidazolidinone

Uniqueness

N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is unique due to its specific combination of an imidazolidinone ring and an acrylamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-7(12)9-3-5-11-6-4-10-8(11)13/h2H,1,3-6H2,(H,9,12)(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOWXQHGSWPUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1CCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184894
Record name N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3089-22-3
Record name N-[2-(2-Oxo-1-imidazolidinyl)ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3089-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(2-oxoimidazolidin-1-yl)ethyl]acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL)ACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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